molecular formula C8H12N2O4 B14353469 ethyl (E)-2-(acetyldiazenyl)-3-hydroxybut-2-enoate

ethyl (E)-2-(acetyldiazenyl)-3-hydroxybut-2-enoate

Cat. No.: B14353469
M. Wt: 200.19 g/mol
InChI Key: CWQCTZZSFDBDKD-VXPPUNLPSA-N
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Description

Ethyl (E)-2-(acetyldiazenyl)-3-hydroxybut-2-enoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by its unique structure, which includes an acetyldiazenyl group and a hydroxybutenoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-2-(acetyldiazenyl)-3-hydroxybut-2-enoate typically involves the reaction of ethyl acetoacetate with diazonium salts under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the acetyldiazenyl group. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are crucial for optimizing yield and purity. The use of catalysts, such as palladium or platinum, can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-2-(acetyldiazenyl)-3-hydroxybut-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The acetyldiazenyl group can be reduced to form an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ethyl (E)-2-(acetyldiazenyl)-3-oxobut-2-enoate.

    Reduction: Formation of ethyl (E)-2-(amino)-3-hydroxybut-2-enoate.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl (E)-2-(acetyldiazenyl)-3-hydroxybut-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (E)-2-(acetyldiazenyl)-3-hydroxybut-2-enoate involves its interaction with specific molecular targets. The acetyldiazenyl group can undergo biotransformation to release reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The hydroxybutenoate moiety can also participate in hydrogen bonding and other non-covalent interactions, further influencing its biological activity.

Comparison with Similar Compounds

Ethyl (E)-2-(acetyldiazenyl)-3-hydroxybut-2-enoate can be compared with other similar compounds, such as:

    Ethyl acetoacetate: Lacks the acetyldiazenyl group and has different reactivity.

    Ethyl (E)-2-(diazenyl)-3-hydroxybut-2-enoate: Similar structure but without the acetyl group, leading to different chemical properties.

    Ethyl (E)-2-(acetyldiazenyl)-3-oxobut-2-enoate: An oxidized form with distinct reactivity.

Properties

Molecular Formula

C8H12N2O4

Molecular Weight

200.19 g/mol

IUPAC Name

ethyl (E)-2-(acetyldiazenyl)-3-hydroxybut-2-enoate

InChI

InChI=1S/C8H12N2O4/c1-4-14-8(13)7(5(2)11)10-9-6(3)12/h11H,4H2,1-3H3/b7-5+,10-9?

InChI Key

CWQCTZZSFDBDKD-VXPPUNLPSA-N

Isomeric SMILES

CCOC(=O)/C(=C(/C)\O)/N=NC(=O)C

Canonical SMILES

CCOC(=O)C(=C(C)O)N=NC(=O)C

Origin of Product

United States

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